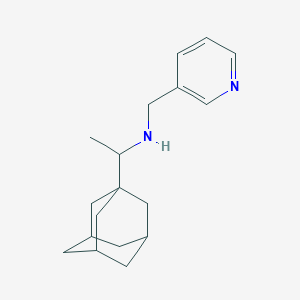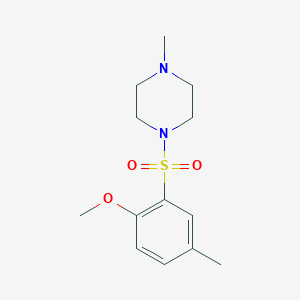
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine, commonly referred to as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMP is a tertiary amine that is structurally similar to other compounds that have been used as drugs, such as nicotine and acetylcholine.
Wirkmechanismus
PTMP is believed to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of receptor found in the brain and other tissues that are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. By binding to nAChRs, PTMP is thought to enhance the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
PTMP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, PTMP has been shown to increase the release of dopamine in the brain, a neurotransmitter that is involved in reward and motivation. PTMP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTMP in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their effects on nAChRs. PTMP has also been shown to have good bioavailability, meaning that it is easily absorbed and distributed throughout the body. However, one limitation of using PTMP in lab experiments is that it has a relatively short half-life, meaning that its effects may not be long-lasting.
Zukünftige Richtungen
There are many future directions for research on PTMP and its potential therapeutic applications. One area of research is the development of new compounds based on the structure of PTMP that may have improved pharmacological properties. Another area of research is the investigation of the long-term effects of PTMP on cognitive function and memory. Additionally, PTMP could be studied for its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia or depression.
Synthesemethoden
PTMP can be synthesized using a variety of methods, including the reaction of 4-pyridylmethyl chloride with tert-pentylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PTMP. Other methods of synthesis include the reaction of 4-pyridylmethylamine with tert-pentyl chloride or the reaction of 4-pyridylmethylamine with tert-pentyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
PTMP has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PTMP has been shown to have a positive effect on cognitive function and memory in animal models. In pharmacology, PTMP has been studied for its potential use as a drug to treat nicotine addiction. In medicinal chemistry, PTMP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGCAINYNGEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

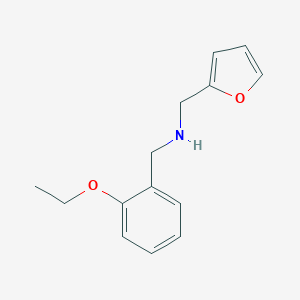
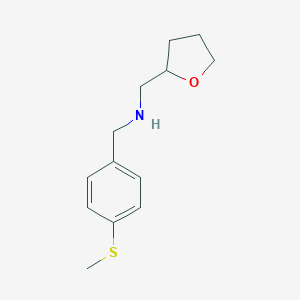
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine](/img/structure/B511097.png)

![1-(1,3-benzodioxol-5-yl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B511120.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511195.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
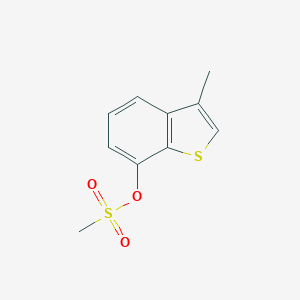
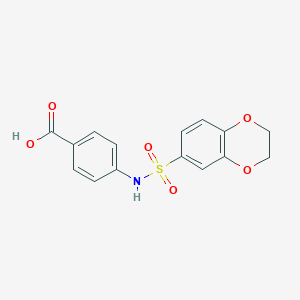
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
